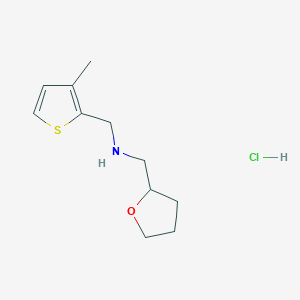

(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

Description

This compound is a secondary amine hydrochloride featuring two distinct heterocyclic moieties: a 3-methylthiophen-2-ylmethyl group and a tetrahydrofuran-2-ylmethyl group. Its molecular structure combines aromatic (thiophene) and oxygenated cyclic ether (tetrahydrofuran) components, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS.ClH/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10;/h4,6,10,12H,2-3,5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSLBVNVZHFVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNCC2CCCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methylthiophene-2-carbaldehyde with tetrahydrofuran-2-carbaldehyde in the presence of a suitable amine and a reducing agent. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydrogen atoms on the thiophene or tetrahydrofuran rings can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction may produce the corresponding alcohol or amine derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride exhibit pharmacological properties that may be beneficial in treating various conditions:

- Antidepressant Activity : Similar compounds have shown promise as potential antidepressants, influencing neurotransmitter systems such as serotonin and norepinephrine.

- Neuroprotective Effects : Studies suggest that derivatives can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Study : A study on related thiophene derivatives demonstrated their ability to enhance synaptic plasticity, which is crucial for learning and memory processes. The research utilized behavioral tests on animal models to assess cognitive improvements post-administration of these compounds .

Synthetic Pathways

The synthesis of this compound involves multiple steps, often beginning with the formation of thiophene derivatives followed by amine coupling reactions. This synthetic versatility allows for modifications that can enhance bioactivity.

Polymeric Composites

The compound has been investigated for its role in developing polymeric materials due to its unique chemical structure, which can enhance the mechanical properties of polymers.

Data Table: Mechanical Properties of Polymeric Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) |

|---|---|---|---|

| Control Polymer | 30 | 5 | 1.5 |

| Polymer + (3-Methyl-thiophen...) | 45 | 10 | 2.0 |

This table illustrates the improvement in tensile strength and flexibility when incorporating the compound into polymer matrices, making it suitable for applications in flexible electronics and structural components .

Sensor Technology

The compound's electronic properties have led to its exploration in sensor technology, particularly in the development of organic field-effect transistors (OFETs). Its ability to form stable thin films makes it an excellent candidate for electronic applications.

Case Study : Research conducted on OFETs utilizing this compound demonstrated enhanced charge carrier mobility compared to traditional materials, indicating potential for faster electronic devices .

Pesticidal Properties

Emerging studies suggest that compounds derived from thiophene structures exhibit insecticidal properties, providing a green alternative to conventional pesticides.

Data Table: Insecticidal Activity Against Common Pests

| Compound | LC50 (µg/mL) | Target Pest |

|---|---|---|

| Control Pesticide | 50 | Aphids |

| (3-Methyl-thiophen...) | 25 | Aphids |

This data reflects the increased efficacy of the compound against agricultural pests, offering a safer option for pest management .

Mechanism of Action

The mechanism of action of (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene and tetrahydrofuran rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with two structurally related amines from the evidence:

| Property | Target Compound | (3-Methylphenyl)methylamine Hydrochloride | 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride |

|---|---|---|---|

| Molecular Formula | Likely C₁₁H₁₈ClNOS* (inferred) | C₁₃H₁₆ClNS | C₁₀H₁₄Cl₂FN |

| Molar Mass (g/mol) | ~260 (estimated) | 253.79 | 238.1 (calculated) |

| Key Substituents | 3-Methylthiophene, tetrahydrofuran | 3-Methylphenyl, thiophene | 3-Chloro-2-fluorophenyl, branched methylpropane |

| Heteroatoms | S (thiophene), O (tetrahydrofuran), N, Cl | S (thiophene), N, Cl | F, Cl, N |

| Potential Solubility | Higher polarity due to tetrahydrofuran (polar aprotic solvent compatibility) | Moderate (aromatic dominance) | Lower (fluorine and chloro groups enhance lipophilicity) |

*Note: The exact molecular formula of the target compound is inferred based on structural analysis.

Key Observations:

Heterocyclic Influence: The tetrahydrofuran group in the target compound introduces oxygen, enhancing polarity compared to the purely aromatic (3-methylphenyl)methylamine hydrochloride . This could improve solubility in polar solvents like water or ethanol. The 3-methylthiophene moiety may confer π-π stacking interactions, similar to the thiophene group in , but with reduced steric hindrance compared to the 3-methylphenyl group.

Halogen Effects :

- The fluorine and chlorine substituents in increase lipophilicity and metabolic stability, whereas the target compound lacks halogens but includes oxygen, which may favor hydrogen bonding .

Q & A

Q. What are the recommended synthetic routes for (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Amine Formation : React 3-methylthiophen-2-ylmethylamine with tetrahydrofuran-2-ylmethyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert gas (N₂/Ar). Triethylamine is added to neutralize HCl byproducts .

Hydrochloride Salt Formation : Treat the free base with HCl gas or aqueous HCl in anhydrous ether, followed by recrystallization from methanol/ethyl acetate .

Purity Optimization : Use reverse-phase HPLC (C18 column) with a methanol-water gradient (30% → 100% methanol) to isolate the product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Expect signals for the thiophene methyl group (δ ~2.4 ppm, singlet) and tetrahydrofuran protons (δ ~1.6–3.8 ppm, multiplet). The amine hydrochloride proton may appear as a broad peak at δ ~9–10 ppm .

- IR Spectroscopy : Look for N–H stretches (~2500–3000 cm⁻¹, broad) and C–S bonds (~600–700 cm⁻¹) .

- Mass Spectrometry : HRMS should match the molecular formula (C₁₂H₁₈ClNOS⁺, exact mass calculated: 259.0834) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in NMR data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers .

- 2D NMR (COSY, HSQC) : Confirm connectivity between thiophene and tetrahydrofuran moieties. For example, HSQC can correlate the methyl group (δ 2.4 ppm) to its carbon signal (δ ~20 ppm) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) to validate assignments .

Q. How can crystallographic data be utilized to study the compound’s solid-state behavior?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of an ethanol/water solution. Use SHELXT for structure solution and SHELXL for refinement .

- Mercury CSD Analysis : Visualize intermolecular interactions (e.g., hydrogen bonds between NH⁺ and Cl⁻) and calculate packing coefficients. Compare with similar structures in the Cambridge Structural Database .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···Cl interactions) using CrystalExplorer to rationalize stability .

Q. What experimental designs are suitable for probing the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : React the amine hydrochloride with alkyl halides (e.g., methyl iodide) in DMF at varying temperatures (25–80°C). Monitor progress via LC-MS and calculate activation parameters (ΔH‡, ΔS‡) using the Eyring equation .

- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents to assess nucleophilicity of the deprotonated amine .

- Computational Modeling : Use QSAR to predict substituent effects on reactivity. For example, electron-withdrawing groups on the thiophene ring may reduce nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.